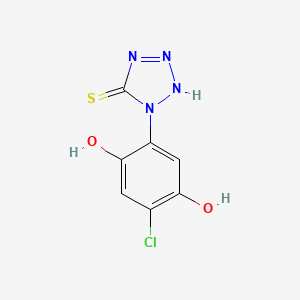
Ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido etanimídico, 2,2,2-tricloro-, éster 3,7-dimetil-2,6-octadienílico es un compuesto químico con la fórmula molecular C12H18Cl3NO y un peso molecular de 298,64 g/mol . Este compuesto se caracteriza por la presencia de un grupo ácido tricloroetanimídico esterificado con un grupo 3,7-dimetil-2,6-octadienílico. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
La síntesis del ácido etanimídico, 2,2,2-tricloro-, éster 3,7-dimetil-2,6-octadienílico típicamente implica la esterificación del ácido 2,2,2-tricloroetanimídico con 3,7-dimetil-2,6-octadien-1-ol. La reacción se lleva a cabo generalmente en condiciones ácidas para facilitar la formación del enlace éster. Los métodos de producción industrial pueden implicar el uso de catalizadores para aumentar el rendimiento y la eficiencia de la reacción .
Análisis De Reacciones Químicas
El ácido etanimídico, 2,2,2-tricloro-, éster 3,7-dimetil-2,6-octadienílico experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo tricloro en otros grupos funcionales.
Sustitución: El grupo tricloro puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El ácido etanimídico, 2,2,2-tricloro-, éster 3,7-dimetil-2,6-octadienílico se utiliza en varios campos de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido etanimídico, 2,2,2-tricloro-, éster 3,7-dimetil-2,6-octadienílico implica su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo tricloro puede participar en reacciones electrofílicas, mientras que el grupo éster puede experimentar hidrólisis en ciertas condiciones. Estas interacciones pueden afectar varias vías bioquímicas y objetivos moleculares .
Comparación Con Compuestos Similares
Los compuestos similares al ácido etanimídico, 2,2,2-tricloro-, éster 3,7-dimetil-2,6-octadienílico incluyen:
Ácido butanoico, éster 3,7-dimetil-2,6-octadienílico: Este compuesto tiene una estructura similar pero carece del grupo tricloro, lo que lo hace menos reactivo en ciertas reacciones químicas.
Ácido etanimídico, 2,2,2-tricloro-, (2E)-3,7-dimetil-2,6-octadien-1-il éster: Este es un isómero estereoisómero con diferente disposición espacial, lo que puede afectar su reactividad e interacciones.
La singularidad del ácido etanimídico, 2,2,2-tricloro-, éster 3,7-dimetil-2,6-octadienílico radica en su combinación del grupo ácido tricloroetanimídico con el grupo 3,7-dimetil-2,6-octadienílico, proporcionando propiedades químicas y reactividad distintas .
Propiedades
Número CAS |
161300-08-9 |
|---|---|
Fórmula molecular |
C12H18Cl3NO |
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
3,7-dimethylocta-2,6-dienyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C12H18Cl3NO/c1-9(2)5-4-6-10(3)7-8-17-11(16)12(13,14)15/h5,7,16H,4,6,8H2,1-3H3 |
Clave InChI |
RILLNXNDXDGILZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCOC(=N)C(Cl)(Cl)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)

![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)


![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)


